molecular formula C19H15BrN4O2 B14942321 2-(2-bromophenyl)-10-iminotetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile

2-(2-bromophenyl)-10-iminotetrahydro-8a,3-(epoxymethano)chromene-3,4,4(2H,4aH)-tricarbonitrile

Cat. No.: B14942321
M. Wt: 411.3 g/mol
InChI Key: DGGIOUHHELDOHX-UHFFFAOYSA-N
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Description

9-(2-BROMOPHENYL)-12-IMINO-10,11-DIOXATRICYCLO[6220~1,6~]DODECANE-7,7,8-TRICARBONITRILE is a complex organic compound characterized by its unique tricyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-BROMOPHENYL)-12-IMINO-10,11-DIOXATRICYCLO[6.2.2.0~1,6~]DODECANE-7,7,8-TRICARBONITRILE typically involves multi-step organic reactions. The initial step often includes the formation of the tricyclic core structure, followed by the introduction of the bromophenyl group and the imino functionality. Common reagents used in these reactions include brominating agents, nitriles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

9-(2-BROMOPHENYL)-12-IMINO-10,11-DIOXATRICYCLO[6.2.2.0~1,6~]DODECANE-7,7,8-TRICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups to the bromophenyl moiety.

Scientific Research Applications

9-(2-BROMOPHENYL)-12-IMINO-10,11-DIOXATRICYCLO[6.2.2.0~1,6~]DODECANE-7,7,8-TRICARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-(2-BROMOPHENYL)-12-IMINO-10,11-DIOXATRICYCLO[6.2.2.0~1,6~]DODECANE-7,7,8-TRICARBONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(2-BROMOPHENYL)-12-IMINO-10,11-DIOXATRICYCLO[6.2.2.0~1,6~]DODECANE-7,7,8-TRICARBONITRILE is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C19H15BrN4O2

Molecular Weight

411.3 g/mol

IUPAC Name

9-(2-bromophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.01,6]dodecane-7,7,8-tricarbonitrile

InChI

InChI=1S/C19H15BrN4O2/c20-13-6-2-1-5-12(13)15-18(11-23)16(24)26-19(25-15)8-4-3-7-14(19)17(18,9-21)10-22/h1-2,5-6,14-15,24H,3-4,7-8H2

InChI Key

DGGIOUHHELDOHX-UHFFFAOYSA-N

Canonical SMILES

C1CCC23C(C1)C(C(C(O2)C4=CC=CC=C4Br)(C(=N)O3)C#N)(C#N)C#N

Origin of Product

United States

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